molecular formula C22H23NO2 B1668674 (+)-1R,5R-(E)-8-Benzylidene-5-(3-hydroxyphenyl)-2-methylmorphan-7-one CAS No. 157752-20-0

(+)-1R,5R-(E)-8-Benzylidene-5-(3-hydroxyphenyl)-2-methylmorphan-7-one

Cat. No. B1668674
M. Wt: 333.4 g/mol
InChI Key: YVMTWTZIAIUURI-BCTWRDQXSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

CB-64D is a sigma2R selective agonist which releases calcium in human neuroblastoma cells and produces cell death in tumor cell lines.

Scientific Research Applications

Sigma 2 Receptor Selectivity

  • Sigma Subtype Selectivity : Research conducted by Bowen et al. (1995) focused on sigma ligands, including (+)-1R,5R-(E)-8-Benzylidene-5-(3-hydroxyphenyl)-2-methylmorphan-7-one (CB-64D). They found that CB-64D showed high sigma 2 affinity and significant selectivity for sigma 2 receptors over sigma 1. This suggests its potential utility in characterizing sigma 2 receptors (Bowen et al., 1995).

Receptor Affinity Changes

  • Change in Opioid Receptor Affinity : Bertha et al. (1994) observed a marked change in receptor affinity in the 2-methyl-5-(3-hydroxyphenyl)morphans upon attachment of an (E)-8-benzylidene moiety. The ligands, including CB-64D, displayed an increased affinity for sigma receptors, indicating a potential role in exploring sigma receptor functions (Bertha et al., 1994).

Subtype Selective Ligands

  • Development of Sigma Subtype Selective Receptor Ligands : Bertha et al. (1995) also developed a new class of sigma subtype selective receptor ligands based on (E)-8-benzylidene derivatives, including (+)-1R,5R-(E)-8-Benzylidene-5-(3-hydroxyphenyl)-2-methylmorphan-7-one. This compound was found to have increased affinity for the sigma 2 receptor subtype, highlighting its significance in sigma receptor research (Bertha et al., 1995).

properties

CAS RN

157752-20-0

Product Name

(+)-1R,5R-(E)-8-Benzylidene-5-(3-hydroxyphenyl)-2-methylmorphan-7-one

Molecular Formula

C22H23NO2

Molecular Weight

333.4 g/mol

IUPAC Name

(1S,5S,8E)-8-benzylidene-5-(3-hydroxyphenyl)-2-methyl-2-azabicyclo[3.3.1]nonan-7-one

InChI

InChI=1S/C22H23NO2/c1-23-11-10-22(17-8-5-9-18(24)13-17)14-20(23)19(21(25)15-22)12-16-6-3-2-4-7-16/h2-9,12-13,20,24H,10-11,14-15H2,1H3/b19-12+/t20-,22-/m0/s1

InChI Key

YVMTWTZIAIUURI-BCTWRDQXSA-N

Isomeric SMILES

CN1CC[C@@]2(C[C@H]1/C(=C\C3=CC=CC=C3)/C(=O)C2)C4=CC(=CC=C4)O

SMILES

CN1CCC2(CC1C(=CC3=CC=CC=C3)C(=O)C2)C4=CC(=CC=C4)O

Canonical SMILES

CN1CCC2(CC1C(=CC3=CC=CC=C3)C(=O)C2)C4=CC(=CC=C4)O

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

CB64D;  CB 64D;  CB-64D

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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(+)-1R,5R-(E)-8-Benzylidene-5-(3-hydroxyphenyl)-2-methylmorphan-7-one
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Reactant of Route 6
(+)-1R,5R-(E)-8-Benzylidene-5-(3-hydroxyphenyl)-2-methylmorphan-7-one

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